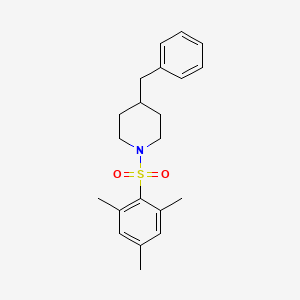

4-Benzyl-1-(mesitylsulfonyl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Benzyl-1-(mesitylsulfonyl)piperidine” is a chemical compound with the molecular formula C21H27NO2S . It is a derivative of piperidine, a six-membered ring with one nitrogen atom . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Molecular Structure Analysis

The molecular structure of “4-Benzyl-1-(mesitylsulfonyl)piperidine” can be analyzed using various spectroscopic techniques . The geometry of the compound can be optimized using computational methods like Density Functional Theory (DFT), and the results can be compared with X-ray diffraction data .Wissenschaftliche Forschungsanwendungen

Breast Tumor Imaging Tracer

“4-Benzyl-1-(3-iodobenzylsulfonyl)piperidine” (4-B-IBSP) has been used in the field of nuclear medicine as a breast tumor imaging tracer. It has shown high-binding affinity to both sigma (σ) receptors . The radioiodinated ligand was obtained in high yield and high specific activity. The σ inhibition constants (Ki, nM) for 4-B-IBSP were 0.61±0.05, indicating a high affinity . The radioligand showed acceptable in vitro and in vivo stabilities in the blood pool . Biodistribution experiments in breast adenocarcinoma tumor-bearing BALB/c mice showed a relatively high tumor uptake at 30 min post-injection (p.i.) . These characteristics suggest that an iodine-123 labeled counterpart, 4-B-[123I]IBSP, would be a promising σ radioligand for pursuing further studies to assess its potential for breast tumors imaging with SPECT .

Inhibition of Cholinesterase Receptors

The benzyl-piperidine group, such as in “4-Benzyl-1-(mesitylsulfonyl)piperidine”, is often a necessary part for the successful inhibition of cholinesterase receptors . The benzyl-piperidine group provides good binding to the catalytic site, interacting with Trp84, Trp279, Phe330, and Phe331 . This makes it a significant synthetic fragment for designing drugs, particularly those targeting cholinesterase receptors .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 4-Benzyl-1-(mesitylsulfonyl)piperidine is the monoamine neurotransmitter system . It acts as a monoamine releasing agent with a selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine . These neurotransmitters play crucial roles in regulating mood, attention, and energy levels.

Mode of Action

4-Benzyl-1-(mesitylsulfonyl)piperidine interacts with its targets by increasing the release of monoamines, specifically dopamine, norepinephrine, and to a lesser extent, serotonin . This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to increased neurotransmission .

Biochemical Pathways

The compound affects the monoaminergic pathways, specifically the dopaminergic and noradrenergic pathways . The increased release of dopamine and norepinephrine can lead to downstream effects such as heightened alertness, increased energy, and potential mood elevation.

Result of Action

The molecular and cellular effects of 4-Benzyl-1-(mesitylsulfonyl)piperidine’s action primarily involve increased monoaminergic neurotransmission . This can lead to physiological effects such as increased alertness and energy.

Eigenschaften

IUPAC Name |

4-benzyl-1-(2,4,6-trimethylphenyl)sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO2S/c1-16-13-17(2)21(18(3)14-16)25(23,24)22-11-9-20(10-12-22)15-19-7-5-4-6-8-19/h4-8,13-14,20H,9-12,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZZDMDECOPQLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyl-1-(mesitylsulfonyl)piperidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Chlorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3010224.png)

![3-(4-methoxyphenyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3010225.png)

![1-Naphthalen-2-ylsulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B3010229.png)

![5-Bromo-2-{[1-(2-phenoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B3010230.png)

![3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethyl)quinazolin-4(3H)-one](/img/structure/B3010231.png)

![[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3010238.png)

![3-(Triazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B3010243.png)